molecular formula C12H20N2O2 B11924925 tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B11924925
M. Wt: 224.30 g/mol
InChI Key: RMDALSIUARCJCV-UHFFFAOYSA-N
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Description

Tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a protected bicyclic amine that serves as a versatile and critical intermediate in organic synthesis and pharmaceutical research. Compounds based on the hexahydrocyclopenta[c]pyrrole (also known as octahydropyrrolo[3,2-b]pyrrole) scaffold are of significant interest in medicinal chemistry for the development of novel therapeutic agents . This specific amine-functionalized building block is particularly valuable for constructing molecules with potential biological activity. Its structural features make it a key precursor in the synthesis of more complex molecules targeting a range of conditions. Researchers utilize this and related scaffolds in the development of candidates for neurological and cardiovascular diseases , as well as for novel non-retinoid antagonists of Retinol-Binding Protein 4 (RBP4), which are being investigated for the treatment of metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) . The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the compound's stability and solubility for synthetic manipulations, and can be readily removed under acidic conditions to reveal the secondary amine. The primary amine group at the 6-position offers a handle for further functionalization, for instance, through amide bond formation or reductive amination, enabling the rapid exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl 4-amino-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h4-5,8-10H,6-7,13H2,1-3H3

InChI Key

RMDALSIUARCJCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C=CC(C2C1)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Materials : Cyclopentane-1,3-dione and tert-butyl N-(2-aminoethyl)carbamate.

  • Reaction Conditions :

    • Catalyzed by pyridinium triflate (0.2 equiv) in acetonitrile at room temperature.

    • Subsequent protodesilylation with tosic acid (0.3 equiv) and reflux with propylamine.

  • Yield : 77% after 7 days.

ParameterValue
CatalystPyridinium triflate
SolventAcetonitrile
TemperatureRoom temp → Reflux
Time7 days
Key IntermediateMonosilylated 1,4-diketone

Mechanistic Insight : The reaction proceeds via silyloxyallyl cation formation, followed by nucleophilic attack by the amine and cyclization.

Au(I)-Catalyzed Tandem Reaction

Gold catalysis enables efficient annulation via Meyer-Schuster rearrangement and Paal-Knorr cyclization.

Procedure:

  • Starting Materials : 1-(1-Hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and ammonium acetate.

  • Reaction Conditions :

    • Au(I) catalyst (5 mol%) in toluene at reflux.

    • Sequential Meyer-Schuster rearrangement, 1,2-migration, and cyclization.

  • Yield : 60–80% for polysubstituted pyrroles.

ParameterValue
CatalystAu(I) complex
SolventToluene
TemperatureReflux
Time12–24 hours
Key IntermediateCyclopentenone

Advantages : High atom economy and modularity for diverse substituents.

Zr-Catalyzed Condensation of N-Acyl Aminoaldehydes

Zirconium oxide catalyzes the condensation of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds.

Procedure:

  • Starting Materials : N-Boc-protected α-aminoaldehyde and acetylacetone.

  • Reaction Conditions :

    • ZrOCl₂·8H₂O (10 mol%) in THF at 80°C.

    • Knoevenagel condensation followed by intramolecular cyclization.

  • Yield : 68–84% for tetrasubstituted pyrroles.

ParameterValue
CatalystZrOCl₂·8H₂O
SolventTetrahydrofuran (THF)
Temperature80°C
Time6–12 hours
Key IntermediateEnaminone

Limitations : Requires anhydrous conditions and precise stoichiometry.

BOC Protection and Reductive Amination

A two-step strategy involving tert-butoxycarbonyl (BOC) protection and reductive amination is widely used for amino-pyrrole derivatives.

Procedure:

  • Step 1 – BOC Protection :

    • React cyclopenta[c]pyrrolidine with di-tert-butyl dicarbonate in THF.

    • Catalyst: 4-Dimethylaminopyridine (DMAP).

    • Yield: >90%.

  • Step 2 – Reductive Amination :

    • Treat BOC-protected intermediate with LiAlH₄ or NaBH₃CN.

    • Solvent: Methanol or ethanol.

    • Yield: 70–85%.

StepReagentConditionsYield
1Di-tert-butyl dicarbonateTHF, DMAP, RT90%
2LiAlH₄MeOH, 0°C → RT85%

Applications : Ideal for gram-scale synthesis and late-stage functionalization.

Comparative Analysis of Methods

MethodYieldScalabilityComplexityKey Advantage
Paal-Knorr77%ModerateMediumBroad substrate tolerance
Au(I)-Catalyzed60–80%HighHighModular annulation
Zr-Catalyzed68–84%LowHighStereoselectivity
BOC Protection85%HighLowSimplicity

Recommendations :

  • Industrial Use : Au(I)-catalyzed tandem reaction for scalability.

  • Lab-Scale : BOC protection for ease of execution .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, the synthesis of pyrrole derivatives has led to the discovery of compounds that can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .
  • Antioxidant Properties :
    • Research has shown that certain pyrrole derivatives possess antioxidant activities, which are crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals makes these compounds promising candidates for further development in therapeutic applications .
  • Neuroprotective Effects :
    • Some studies suggest that pyrrole derivatives can exhibit neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter levels and protection against neuronal cell death .

Synthetic Methodologies

The synthesis of tert-butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be achieved through various methodologies:

  • Cyclization Reactions :
    • The compound can be synthesized via cyclization reactions involving amino acids and suitable carbonyl precursors. This method allows for the introduction of functional groups that enhance biological activity .
  • Michael Addition Reactions :
    • Another synthetic route involves Michael addition reactions where appropriate nucleophiles react with α,β-unsaturated carbonyl compounds to form pyrrole derivatives .

Case Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of synthesized pyrrole derivatives on various cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells while showing low toxicity towards normal cells .

Case Study 2: Antioxidant Evaluation

In a comparative study assessing the antioxidant capacity of several pyrrole derivatives, this compound was found to significantly reduce oxidative stress markers in vitro. This suggests its potential utility as a therapeutic agent in oxidative stress-related conditions .

Mechanism of Action

The mechanism by which tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopenta[c]pyrrole ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Synthesis Reference
tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ Ketone (5-oxo) Intermediate for BTK inhibitors; synthesized via scalable routes (67% yield, 98.5% purity)
2-Boc-5-oxohexahydrocyclopenta[c]pyrrole 148404-28-8 C₁₂H₁₉NO₃ Ketone (5-oxo) High structural similarity (1.00); used in heterocyclic drug synthesis
tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate 879687-92-0 C₁₃H₂₁NO₃ Ketone (4-oxo), isoindole core Lower similarity (0.94); applied in spirocyclic compound libraries
rel-tert-Butyl (3aR,4S,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate N/A C₁₂H₂₀N₂O₂ Amino (4-amino) Chiral building block for peptidomimetics; synthesized via reductive amination
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 1588507-64-5 C₁₉H₂₆N₂O₂ Benzyl substituent High similarity (0.98); used in CNS-targeting drug candidates

Physicochemical Properties

  • Purity and Stability: The 5-oxo derivative exhibits high purity (98.5% HPLC) and stability under standard storage conditions, whereas amino derivatives may require inert atmospheres to prevent oxidation .
  • Melting Points: The 5-oxo analogue melts at 70–71°C, while amino derivatives generally have lower melting points due to reduced crystallinity .

Pharmacological Relevance

  • Benzyl-substituted analogues (e.g., CAS 1588507-64-5) show enhanced blood-brain barrier penetration, highlighting the impact of substituents on bioactivity .

Biological Activity

Tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound notable for its unique bicyclic structure, which includes a pyrrole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, structural characteristics, and preliminary research findings.

Structural Characteristics

The molecular formula of this compound is C_{12}H_{19}N_{1}O_{2}, with a molecular weight of approximately 224.30 g/mol. The presence of a tert-butyl group contributes to the steric bulk of the molecule, influencing its chemical properties and biological interactions. The amino group and carboxylate moiety enhance its reactivity, making it a subject of interest for further research.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC_{12}H_{19}N_{1}O_{2}
Molecular Weight224.30 g/mol
Key Functional GroupsTert-butyl, amino, carboxylate
Structural TypeBicyclic compound with a pyrrole ring

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods require precision and control to yield high-purity compounds suitable for biological testing.

Common Synthetic Pathways

  • Formation of the Pyrrole Ring : Utilizing cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : Employing amination and esterification techniques to incorporate the amino and carboxylate groups.
  • Purification : Techniques such as recrystallization or chromatography to achieve desired purity levels.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities. Research indicates potential interactions with enzymes or receptors relevant to disease pathways.

Potential Biological Activities

  • Anticancer Properties : Similar pyrrole derivatives have shown cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Some studies indicate potential inhibitory effects on pro-inflammatory cytokines.
  • Antioxidant Activity : Compounds within this class have demonstrated the ability to scavenge free radicals.

Case Studies

  • Cytotoxicity Assays : Research has shown that pyrrole derivatives can inhibit cellular proliferation in various cancer cell lines (e.g., HepG2).
  • Docking Studies : Molecular docking simulations suggest that these compounds may bind effectively to targets such as COX-2 enzymes, which are involved in inflammatory responses.

Table 2: Summary of Biological Studies

Study FocusFindings
CytotoxicityInhibition of cancer cell proliferation
Anti-inflammatory ActivityInhibition of pro-inflammatory cytokines
Antioxidant ActivityScavenging of free radicals

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?

The compound is synthesized via multistep sequences, including cyclization, functionalization, and coupling reactions. A common method involves:

  • Step 1 : Starting from (±)-tert-butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a Suzuki-Miyaura coupling with 2-trifluoromethylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DME/water at 80°C yields the intermediate (±)-tert-butyl 5-(2-(trifluoromethyl)phenyl) derivative with 94% yield .
  • Step 2 : Deprotection of the Boc group under acidic or hydrogenolytic conditions generates the free amine. Reaction optimization (e.g., solvent choice, catalyst loading) is critical for yield and purity .

Q. How is the stereochemistry and purity of this compound confirmed?

Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.65–7.25 ppm for aromatic protons, δ 1.47 ppm for tert-butyl protons) confirm regiochemistry and stereochemistry .
  • HRMS/FTIR : High-resolution mass spectrometry and infrared spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
  • Chromatography : Flash column chromatography (0–10% EtOAc/hexanes) ensures purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Required precautions include:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of intermediates during synthesis?

  • Chiral Resolution : Use chiral stationary phases in HPLC or SFC for enantiomer separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereochemistry .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton coupling and spatial proximity .
  • X-ray Crystallography : Provides unambiguous confirmation of bond angles and stereochemistry .
  • Computational Modeling : DFT calculations predict NMR shifts and compare with experimental data to validate structures .

Q. How can the scalability of the synthesis be improved for preclinical studies?

  • Process Optimization : Replace Pd(PPh₃)₄ with cheaper catalysts (e.g., Pd/C) and reduce solvent volumes .
  • Flow Chemistry : Continuous flow systems enhance reaction control and throughput for steps like Boc deprotection .
  • Quality-by-Design (QbD) : Statistical tools (e.g., DoE) identify critical parameters (temperature, stoichiometry) affecting yield and purity .

Q. What role does this compound play in developing nonretinoid antagonists for retinal diseases?

It serves as a key intermediate in synthesizing bicyclic antagonists of retinol-binding protein 4 (RBP4), which are explored for treating macular degeneration. The cyclopenta[c]pyrrole scaffold provides rigidity and enhances binding affinity to RBP4 .

Q. How do reaction conditions influence the stability of the tert-butyl carbamate group?

  • Acid Sensitivity : Boc groups are cleaved under strong acids (e.g., TFA) but stable in mildly acidic/basic conditions.
  • Thermal Stability : Prolonged heating above 80°C in polar solvents (e.g., DMF) may cause decomposition.
  • Compatibility : Avoid nucleophiles (e.g., amines) that could deprotect the Boc group prematurely .

Methodological Considerations

Q. What strategies mitigate byproduct formation during Suzuki-Miyaura coupling?

  • Pre-Degassing : Remove oxygen from solvents to prevent palladium oxidation .
  • Boronic Acid Excess : Use 2.5 equivalents of boronic acid to drive the reaction to completion .
  • Catalyst Recycling : Immobilized palladium catalysts reduce metal leaching and improve cost-efficiency .

Q. How are reaction intermediates monitored in real-time?

  • TLC/HPLC : Track progress using Rf values or retention times.
  • In Situ IR Spectroscopy : Monitor carbonyl or amine group transformations .
  • Mass Spectrometry : LC-MS identifies intermediate masses and detects side products .

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